molecular formula C9H7NO B159674 4-(Pyridin-4-yl)but-3-yn-2-one CAS No. 138852-30-9

4-(Pyridin-4-yl)but-3-yn-2-one

Cat. No. B159674
M. Wt: 145.16 g/mol
InChI Key: PREWLXZTKBBQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Pyridin-4-yl)but-3-yn-2-one is a chemical compound with a molecular formula of C10H7NO. It is commonly known as P4B and is a versatile building block for the synthesis of various organic compounds. P4B is widely used in scientific research, especially in the field of medicinal chemistry, due to its unique chemical properties and biological activities.

Mechanism Of Action

P4B exerts its biological activities through various mechanisms of action. It has been reported to inhibit the activity of various enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. P4B has also been reported to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. Additionally, P4B has been reported to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

P4B has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. P4B has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, P4B has been reported to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

P4B has several advantages for lab experiments, including its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and has a high yield. However, P4B has some limitations, including its potential toxicity and instability in certain conditions.

Future Directions

There are several future directions for the research and development of P4B. One direction is the synthesis and evaluation of new P4B derivatives with enhanced biological activities and reduced toxicity. Another direction is the development of new methods for the synthesis of P4B and its derivatives. Additionally, the potential use of P4B as a diagnostic imaging agent for cancer and other diseases is an area of future research.

Synthesis Methods

P4B can be synthesized through various methods, including the Sonogashira coupling reaction and the Suzuki-Miyaura cross-coupling reaction. The Sonogashira coupling reaction involves the reaction of 4-iodopyridine with propargyl alcohol in the presence of a palladium catalyst and a base. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-1-butynyl acetate with phenylboronic acid in the presence of a palladium catalyst and a base.

Scientific Research Applications

P4B is widely used in scientific research, especially in the field of medicinal chemistry. It is used as a building block for the synthesis of various organic compounds, including potential drugs. P4B has been reported to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities. It has also been reported to have potential as a diagnostic imaging agent.

properties

CAS RN

138852-30-9

Product Name

4-(Pyridin-4-yl)but-3-yn-2-one

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

4-pyridin-4-ylbut-3-yn-2-one

InChI

InChI=1S/C9H7NO/c1-8(11)2-3-9-4-6-10-7-5-9/h4-7H,1H3

InChI Key

PREWLXZTKBBQHJ-UHFFFAOYSA-N

SMILES

CC(=O)C#CC1=CC=NC=C1

Canonical SMILES

CC(=O)C#CC1=CC=NC=C1

synonyms

3-Butyn-2-one,4-(4-pyridinyl)-(9CI)

Origin of Product

United States

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